1-Acetyl-2,6-dihydroxynaphthalene
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Overview
Description
1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an acetyl group at the 1 position
Scientific Research Applications
1-Acetyl-2,6-dihydroxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that naphthoquinone derivatives, which include 1-acetyl-2,6-dihydroxynaphthalene, exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . This suggests that the compound may interact with a variety of targets, depending on the specific context.
Mode of Action
The mechanism of action of naphthoquinones could be due to their properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals . This suggests that this compound may interact with its targets through redox reactions, leading to changes in the targets’ function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given the broad range of activities exhibited by naphthoquinone derivatives, it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and others .
Result of Action
Given its potential antimalarial, antibacterial, antifungal, and anticancer activities , it can be inferred that the compound may induce cell death, inhibit cell growth, or disrupt essential cellular processes in target organisms or cells.
Biochemical Analysis
Biochemical Properties
It is known that dihydroxynaphthalenes, a group of compounds to which 1-Acetyl-2,6-dihydroxynaphthalene belongs, have antioxidant properties . These compounds can interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related compounds such as dihydroxynaphthalenes have been shown to exhibit antioxidant activities, which can influence various cellular processes .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Related compounds such as 1-methylnaphthalene are known to be metabolized via aromatic ring-hydroxylation to yield dihydroxynaphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-2,6-dihydroxynaphthalene can be synthesized through several methods. One common approach involves the alkali fusion of disodium 2,6-naphthalenedisulfonate. This method includes the use of a mixture of sodium hydroxide and potassium hydroxide in a 2:1 ratio, with phenol or an antioxidant added to prevent overoxidation. The reaction is carried out at a temperature of 345°C for 2 hours under a nitrogen atmosphere, yielding high-purity 2,6-dihydroxynaphthalene .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The crude product is often refined using a methanol-water mixed solvent to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-2,6-dihydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields 1-(2,6-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Forms esters or ethers depending on the substituent introduced.
Comparison with Similar Compounds
2,6-Dihydroxynaphthalene: Shares the hydroxyl groups but lacks the acetyl group, making it less reactive in certain chemical reactions.
1,5-Dihydroxy-2-acetylnaphthalene: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.
Uniqueness: 1-Acetyl-2,6-dihydroxynaphthalene is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
1-(2,6-dihydroxynaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYIDZNPJQWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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